molecular formula C8H5ClF2O3 B1442295 3-Chloro-4-(difluoromethoxy)benzoic acid CAS No. 1192829-74-5

3-Chloro-4-(difluoromethoxy)benzoic acid

Cat. No.: B1442295
CAS No.: 1192829-74-5
M. Wt: 222.57 g/mol
InChI Key: SLPNPJPSQCADEB-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chloro group at the third position and a difluoromethoxy group at the fourth position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(difluoromethoxy)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in cellular signaling pathways . For example, it can interact with enzymes like TGF-β1, leading to the inhibition of the epithelial-mesenchymal transition (EMT) process in epithelial cells . This interaction is crucial as it affects the regulation of gene expression and cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in epithelial cells, it inhibits the EMT process induced by TGF-β1, which is essential for maintaining cellular integrity and preventing fibrosis . Additionally, it affects the viability and proliferation of cells by altering metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This compound can inhibit the phosphorylation of Smad2/3 proteins, which are critical components of the TGF-β1 signaling pathway . By preventing the formation of the Smad2/3-Smad4 complex, it disrupts the downstream signaling events that regulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on the EMT process and cell viability are time-dependent, with significant changes observed at different time points (24 h, 36 h, 48 h, and 72 h) . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the EMT process and reduces fibrosis in pulmonary tissues . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased inflammation . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the metabolism of other compounds by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(difluoromethoxy)benzoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-4-(difluoromethoxy)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(difluoromethoxy)benzoic acid is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNPJPSQCADEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192829-74-5
Record name 3-chloro-4-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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